7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine family, a heterocyclic scaffold with broad pharmacological relevance. Its structure features a 4-methoxyphenyl group at position 7, methyl groups at positions 2 and 5, and a carboxamide moiety at position 6 (Fig. 1).
Typical conditions involve reacting aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid at 90°C for 16 hours, yielding products in 43–66% after purification .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-8-12(14(16)21)13(10-4-6-11(22-3)7-5-10)20-15(17-8)18-9(2)19-20/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCHJSOSCDQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
1,2,4-Triazolo[1,5-a]pyrimidines are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . They can make specific interactions with different target receptors .
The synthesis of these compounds involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biological Activity
The compound 7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 899997-53-6) is a member of the triazolo-pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C22H23N5O3
- Molecular Weight : 405.4 g/mol
Physical Properties
- Density : Not Available
- Melting Point : Not Available
- Boiling Point : Not Available
Anticancer Properties
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 and MDA-MB-231 Cell Lines
A study evaluated the cytotoxicity of synthesized triazolo derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated:
- IC50 Values : Compounds showed varying IC50 values, with some derivatives exhibiting values as low as 9.1 µg/mL in MCF-7 cells, indicating potent anticancer activity .
- Mechanism of Action : The compounds were noted to induce apoptosis through oxidative stress pathways and inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. Certain derivatives exhibited significant anti-inflammatory activity comparable to conventional medications at dosages of 50 mg/kg. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .
Enzyme Inhibition
The biological activity of this compound also includes inhibition of specific enzymes:
- Tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) were inhibited significantly by the compound, suggesting potential applications in conditions where these enzymes are dysregulated .
Antibacterial Activity
Preliminary investigations into the antibacterial properties of related compounds showed efficacy against several human pathogenic bacteria. This suggests that this compound may also possess antibacterial properties worth exploring further .
Summary of Findings
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity in MCF-7 cells (IC50 = 9.1 µg/mL) |
| Anti-inflammatory | Comparable effects to conventional drugs at 50 mg/kg |
| Enzyme Inhibition | Strong inhibition of h-TNAP and h-IAP |
| Antibacterial | Efficacy against multiple pathogenic bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties
*Estimated based on analogous syntheses .
Key Comparative Insights
Substituent Effects on Physicochemical Properties: Methoxy vs. Carboxamide Variations: The target’s carboxamide group is critical for hydrogen bonding. Derivatives with electron-withdrawing groups (e.g., 5j’s nitro) exhibit higher melting points but lower yields due to steric/electronic effects .
Synthetic Efficiency :
- Multi-component reactions () offer moderate yields (43–66%) for carboxamide derivatives, comparable to other triazolo[1,5-a]pyrimidines. Piperidine-based methods () are avoided due to toxicity, favoring safer additives like TMDP .
Biological Activity Trends: CB2 Receptor Modulation: Compound 38’s pentyl and cyclohexyl groups (vs. target’s methyl groups) demonstrate how alkyl chain length influences receptor binding mode (agonist vs. inverse agonist) . Antimicrobial Potential: The trimethoxyphenyl moiety in 5a–v correlates with broad-spectrum activity, suggesting the target compound’s 4-methoxyphenyl may offer similar benefits .
Q & A
Q. What are the most efficient synthetic routes for 7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
The compound can be synthesized via a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes (e.g., 4-methoxybenzaldehyde), and ethyl acetoacetate. Catalysts such as APTS (3-aminopropyltriethoxysilane) in ethanol improve yield and regioselectivity . Alternative protocols using molten-state TMDP (trimethylenedipiperidine) in ethanol/water mixtures have also been reported, though TMDP’s toxicity and regulatory restrictions limit its practicality .
Q. How is the molecular structure of this compound characterized experimentally?
Structural characterization relies on 1H/13C NMR for confirming substituent positions, FT-IR for functional group analysis (e.g., carboxamide C=O stretch at ~1650 cm⁻¹), and X-ray crystallography to resolve bond angles/distances in the fused triazole-pyrimidine core . For example, crystallographic studies reveal that the 4-methoxyphenyl group adopts a planar conformation, enhancing π-π stacking with biological targets .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of triazolo[1,5-a]pyrimidine exhibit antiproliferative activity against cancer cell lines (e.g., IC₅₀ values <10 μM in breast and lung cancer models), attributed to interactions with kinases like CDK2. The 4-methoxyphenyl substituent enhances solubility and target binding via hydrogen bonding .
Advanced Research Questions
Q. How can researchers optimize reaction yields for scaled synthesis while minimizing toxic byproducts?
- Catalyst Screening : Replace TMDP with greener alternatives like APTS or ionic liquids to reduce toxicity .
- Solvent Systems : Ethanol/water (1:1 v/v) improves atom economy and reduces waste compared to DMF .
- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- SAR Analysis : Compare substituent effects; e.g., replacing the 4-methoxyphenyl group with a 3-bromophenyl moiety reduces CDK2 affinity but increases solubility .
- Assay Standardization : Validate cell lines (e.g., MCF-7 vs. HeLa) and control for metabolite interference in antiproliferative assays .
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and reconcile discrepancies between in vitro and in silico results .
Q. How does the electronic environment of the triazole-pyrimidine core influence reactivity in derivatization?
- Electrophilic Substitution : The C-5 methyl group directs electrophiles to the pyrimidine ring’s C-2 position, enabling halogenation or nitration .
- Nucleophilic Attack : The carboxamide at C-6 undergoes hydrolysis to carboxylic acids under basic conditions, facilitating prodrug design .
- Cross-Coupling : Suzuki-Miyaura reactions at the 7-aryl position require Pd(OAc)₂/XPhos catalysts due to steric hindrance from the methoxyphenyl group .
Q. What advanced techniques validate target engagement in biological systems?
- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (e.g., KD values) to kinases like CDK2 .
- CETSA (Cellular Thermal Shift Assay) : Confirms target stabilization in live cells after compound treatment .
- Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution to guide structure-based optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
